molecular formula C12H13NO2S B8344692 1-(1-Hydroxypropan-2-yl)-5-(thiophen-2-yl)pyridin-2(1H)-one

1-(1-Hydroxypropan-2-yl)-5-(thiophen-2-yl)pyridin-2(1H)-one

Cat. No. B8344692
M. Wt: 235.30 g/mol
InChI Key: BZZYBEDXXFQRJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314087B2

Procedure details

To a solution of 5-bromo-1-(1-hydroxypropan-2-yl)pyridin-2(1H)-one (0.51 g, 2.2 mmol) and 2-thiopheneboronic acid (0.28 g, 2.2 mmol) in 30 mL of dioxane was added 6 mL of 1N Na2CO3 followed by 1,1′-bis(diphenylphosphino)ferrocene-palladium dichloride (0.16 g, 0.22 mmol). The reaction was heated to 90° C. for 12 hours. The mixture was then diluted with 30 mL of water and 80 mL of EtOAc. The organic phase was separated, washed with 40 mL of brine, dried over Na2SO4 and concentrated in vacuo. The residue was obtained as a greenish semi-solid (0.15 g, 29% yield). MS (ESI pos. ion) m/z (MH+): 236.0. Calc'd Exact Mass for C12H13NO2S: 235.07.
Name
5-bromo-1-(1-hydroxypropan-2-yl)pyridin-2(1H)-one
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0.16 g
Type
catalyst
Reaction Step Three
Yield
29%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5](=[O:12])[N:6]([CH:8]([CH3:11])[CH2:9][OH:10])[CH:7]=1.[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1B(O)O.C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1.O.CCOC(C)=O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[OH:10][CH2:9][CH:8]([N:6]1[CH:7]=[C:2]([C:14]2[S:13][CH:17]=[CH:16][CH:15]=2)[CH:3]=[CH:4][C:5]1=[O:12])[CH3:11] |f:2.3.4,8.9.10.11|

Inputs

Step One
Name
5-bromo-1-(1-hydroxypropan-2-yl)pyridin-2(1H)-one
Quantity
0.51 g
Type
reactant
Smiles
BrC=1C=CC(N(C1)C(CO)C)=O
Name
Quantity
0.28 g
Type
reactant
Smiles
S1C(=CC=C1)B(O)O
Name
Quantity
6 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
80 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0.16 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with 40 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OCC(C)N1C(C=CC(=C1)C=1SC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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